An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethylazepane
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethylazepane
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Ethylazepane (also known as N-ethylazepane), a saturated seven-membered heterocyclic amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between spectral features and molecular structure, offering field-proven insights into experimental choices and data interpretation. By presenting detailed protocols, tabulated data, and mechanistic explanations, this whitepaper serves as an authoritative reference for the structural elucidation of 1-Ethylazepane and related cyclic amine compounds.
Introduction: The Structural Significance of 1-Ethylazepane
1-Ethylazepane (C₈H₁₇N) is a tertiary amine built upon the azepane (or hexamethyleneimine) scaffold. The azepane ring is a crucial structural motif in a variety of biologically active compounds and pharmaceutical agents. Its conformational flexibility and basic nitrogen atom are key determinants of its chemical reactivity and pharmacological activity. Accurate and unambiguous structural characterization is therefore paramount in its synthesis and application.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. This guide will systematically dissect the ¹³C NMR, Mass Spectrometry, and IR data for 1-Ethylazepane to provide a detailed structural portrait, validating its molecular formula and connectivity.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the atoms of 1-Ethylazepane are numbered as shown in the diagram below. This convention will be used throughout the guide for spectral assignments.
Figure 1: Molecular Structure of 1-Ethylazepane with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Ethylazepane, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: A 5-10 mg sample of 1-Ethylazepane is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
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Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
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¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired to observe proton chemical shifts, signal integrations, and spin-spin coupling patterns (multiplicities).
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of 1-Ethylazepane displays five distinct signals, indicating five unique carbon environments. This is consistent with the molecule's symmetry, where carbons C3/C6 and C4/C5 are chemically equivalent.
| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |
| ~55.2 | C2, C7 | Carbons adjacent to the electronegative nitrogen atom are deshielded and shifted downfield. |
| ~51.1 | C8 | The methylene carbon of the ethyl group, also adjacent to the nitrogen, is significantly deshielded. |
| ~28.0 | C3, C6 | These carbons are further from the nitrogen and experience less of its deshielding effect. |
| ~26.5 | C4, C5 | As the most remote carbons from the heteroatom, they appear at the most upfield position for the ring. |
| ~12.2 | C9 | The terminal methyl carbon of the ethyl group is in a typical alkane-like environment, appearing far upfield. |
Expertise & Causality: The downfield shift of carbons C2, C7, and C8 is a direct consequence of the inductive effect of the adjacent nitrogen atom. The electron-withdrawing nature of nitrogen reduces the electron density around these carbons, decreasing their shielding and increasing their resonance frequency. The observed chemical equivalency of C3/C6 and C4/C5 provides strong evidence for the symmetry of the azepane ring on the NMR timescale.
Predicted ¹H NMR Spectral Data and Interpretation
Based on the structure, the ¹H NMR spectrum is predicted to show four distinct groups of signals.
| Predicted Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 - 2.7 | Multiplet | 4H | H2, H7 | Protons on carbons adjacent to the nitrogen are deshielded. |
| ~2.4 - 2.6 | Quartet | 2H | H8 | Protons on the ethyl methylene group are deshielded by the nitrogen and split by the adjacent methyl protons. |
| ~1.5 - 1.7 | Multiplet | 8H | H3, H4, H5, H6 | Protons on the central part of the azepane ring, overlapping in a complex multiplet. |
| ~1.0 - 1.2 | Triplet | 3H | H9 | The terminal methyl protons are in an alkyl environment and are split by the adjacent methylene protons. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.
Experimental Protocol: GC-MS Data Acquisition
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Sample Introduction: A dilute solution of 1-Ethylazepane in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC).
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Separation: The GC separates the analyte from any impurities before it enters the mass spectrometer.
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Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy method induces reproducible fragmentation, which is valuable for structural analysis and library matching.
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Mass Analysis: A quadrupole mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier detects the ions, generating the mass spectrum.
Mass Spectrum Data and Interpretation
The mass spectrum of 1-Ethylazepane is characterized by a clear molecular ion and a dominant fragment resulting from α-cleavage.
| m/z | Relative Intensity | Assignment |
| 127 | Moderate | [M]⁺, Molecular Ion |
| 112 | High | [M - CH₃]⁺ |
| 98 | Base Peak | [M - C₂H₅]⁺ |
| 84 | High | [M - C₃H₇]⁺ |
| 70 | Moderate | [M - C₄H₉]⁺ |
| 56 | High | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 42 | High | [C₃H₆]⁺ or [C₂H₄N]⁺ |
Trustworthiness & Mechanistic Insight: The presence of the molecular ion peak at m/z 127 confirms the molecular weight (127.23 g/mol ) and molecular formula (C₈H₁₇N) of the compound.[1] The most significant fragmentation pathway in aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.
Figure 2: Primary α-Cleavage Fragmentation Pathway of 1-Ethylazepane.
The base peak at m/z 112 corresponds to the loss of a methyl radical (•CH₃) from the ethyl group via α-cleavage. This fragmentation is highly favored because it results in a stable tertiary iminium ion. The significant peak at m/z 98 can be attributed to the loss of an ethyl radical. Subsequent fragmentations of the azepane ring lead to the other observed ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: For a liquid sample like 1-Ethylazepane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a vapor-phase spectrum can be acquired.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
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Data Collection: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of 1-Ethylazepane is characteristic of a saturated aliphatic tertiary amine.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 2925 - 2960 | Strong | C-H (Alkyl) | Symmetric & Asymmetric Stretching |
| 2855 | Strong | C-H (Alkyl) | Symmetric Stretching |
| ~2800 | Medium | C-H (N-CH₂) | Stretching |
| 1465 | Medium | C-H | Bending (Scissoring) |
| 1100 - 1250 | Medium-Strong | C-N | Stretching |
Authoritative Grounding: The most prominent features in the spectrum are the strong C-H stretching vibrations just below 3000 cm⁻¹.[2][3] The absence of any significant absorption bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine (no N-H bonds). A key diagnostic feature for tertiary amines is the C-N stretching vibration, which appears in the fingerprint region between 1250 and 1100 cm⁻¹. This band, coupled with the C-H stretching profile, provides strong evidence for the 1-Ethylazepane structure.
Conclusion
The combined application of ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating and unambiguous structural confirmation of 1-Ethylazepane. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms molecular symmetry. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns governed by the stable iminium ion formation. Infrared spectroscopy confirms the presence of alkyl C-H and C-N bonds and, critically, the absence of N-H bonds, confirming its tertiary amine functionality. This comprehensive spectroscopic dataset serves as a reliable benchmark for the identification and quality control of 1-Ethylazepane in research and industrial applications.
References
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PubChem. 1-Ethylazepane | C8H17N | CID 535585 . National Center for Biotechnology Information. [Link]
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NIST. Mass Spectrum of 1-Ethylazepane . In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Wiley. SpectraBase: 1-Ethylazepane . John Wiley & Sons, Inc. [Link]
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LibreTexts, Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups . [Link]
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Chemguide. Interpreting infra-red spectra . [Link]
